molecular formula C20H22N2O3 B4771761 5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol

5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol

Cat. No. B4771761
M. Wt: 338.4 g/mol
InChI Key: YZUKQDRXMQASCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol, also known as BP-3 or oxybenzone, is a chemical compound commonly used in sunscreens, cosmetics, and other personal care products. It is a UV filter that absorbs UVB and UVA II radiation, protecting the skin from sunburn and other UV-related damage. BP-3 is also used in the synthesis of other organic compounds, and its potential applications in scientific research have been the subject of extensive study.

Mechanism of Action

The mechanism of action of 5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol is complex and not fully understood, but it is believed to involve the absorption of UV radiation by the compound's aromatic rings, followed by the transfer of energy to nearby molecules. This can lead to the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues. However, 5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol also has antioxidant properties, which can help to mitigate this damage and protect cells from further harm.
Biochemical and Physiological Effects
5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has been shown to have a number of interesting biochemical and physiological effects, including the ability to modulate the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.

Advantages and Limitations for Lab Experiments

5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has a number of advantages and limitations for use in lab experiments. On the one hand, it is a relatively inexpensive and widely available compound that can be easily synthesized and purified. It also has a number of interesting properties that make it a useful tool for studying various biological processes. However, it also has some limitations, including its potential toxicity and the fact that it may not accurately reflect the effects of other UV filters or sunscreens in vivo.

Future Directions

There are a number of potential future directions for research on 5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol and related compounds. One area of interest is the development of new and more effective UV filters and sunscreens that can provide better protection against UV radiation. Another area of interest is the study of 5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol's effects on various biological processes, including oxidative stress, inflammation, and metabolism. Finally, there is also interest in exploring the potential therapeutic applications of 5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol, particularly in the treatment of conditions such as diabetes, obesity, and cardiovascular disease.

Scientific Research Applications

5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have a number of interesting properties, including antioxidant and anti-inflammatory effects, as well as the ability to modulate the activity of certain enzymes and receptors in the body.

properties

IUPAC Name

5-butoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-4-12-24-16-10-11-17(18(23)13-16)19-20(14(2)21-22-19)25-15-8-6-5-7-9-15/h5-11,13,23H,3-4,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUKQDRXMQASCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C2=NNC(=C2OC3=CC=CC=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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